molecular formula C12H12ClNOS B8643469 6-chloro-2,3-dihydro-3-dimethylaminomethylene-4H-1-benzothiopyran-4-one

6-chloro-2,3-dihydro-3-dimethylaminomethylene-4H-1-benzothiopyran-4-one

Cat. No. B8643469
M. Wt: 253.75 g/mol
InChI Key: NUYRGKLFMDRVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2,3-dihydro-3-dimethylaminomethylene-4H-1-benzothiopyran-4-one is a useful research compound. Its molecular formula is C12H12ClNOS and its molecular weight is 253.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2,3-dihydro-3-dimethylaminomethylene-4H-1-benzothiopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2,3-dihydro-3-dimethylaminomethylene-4H-1-benzothiopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-chloro-2,3-dihydro-3-dimethylaminomethylene-4H-1-benzothiopyran-4-one

Molecular Formula

C12H12ClNOS

Molecular Weight

253.75 g/mol

IUPAC Name

6-chloro-3-(dimethylaminomethylidene)thiochromen-4-one

InChI

InChI=1S/C12H12ClNOS/c1-14(2)6-8-7-16-11-4-3-9(13)5-10(11)12(8)15/h3-6H,7H2,1-2H3

InChI Key

NUYRGKLFMDRVBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CSC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 7-chloro-3,4-dihydro-2-(dimethylaminomethylene)-4-thia-1(2H)-naphthalenone starting material was prepared from 6-chloro-thiochroman-4-one (3.97 g, 20 mmol) and N,N-dimethylformamide diethyl acetal (20 ml, 80 mmol) to give the desired product as yellow crystals (4.38 g) m.p. 127-128°. MS (ES+) 256 (MH+, 37Cl, 33%), 254 (MH+, 35Cl, 100%).

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-2,3-dihydro-4H-1-benzothiopyran-4-one (30 g), N,N-dimethylformamide dimethyl acetal (80 ml), and triethylamine (31.4 ml) in benzene (400 ml) was refluxed with stirring for 1 hour and then about three-fourths of the solvent were distilled slowly at atmospheric pressure over a period of approximately 1 hour. Benzene (300 ml) was added to the reaction mixture and the solvent was distilled again. To the residue was added diethyl ether (150 ml) and the mixture was triturated to give 6-chloro-2,3-dihydro-3-dimethylaminomethylene-4H-1-benzothiopyran-4-one (34 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step One

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